molecular formula C7H12O3 B2695397 4,4-Dimethyltetrahydrofuran-2-carboxylic acid CAS No. 2344679-53-2

4,4-Dimethyltetrahydrofuran-2-carboxylic acid

Cat. No. B2695397
CAS RN: 2344679-53-2
M. Wt: 144.17
InChI Key: PXPZBSHBQOMOOA-UHFFFAOYSA-N
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Description

“4,4-Dimethyltetrahydrofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 2344679-53-2 . It has a molecular weight of 144.17 .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” can be represented by the Inchi Code: 1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions. For instance, they can be reduced by LiAlH4 to give primary alcohols .

Scientific Research Applications

Theoretical Modeling and Spectral Analysis

Carboxylic acid dimers, including derivatives similar to 4,4-Dimethyltetrahydrofuran-2-carboxylic acid, have been extensively studied for their spectral properties and behavior. For instance, the theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic couplings has provided insights into the unusual spectral behavior of the hydride stretch fundamental in these compounds. Such studies are crucial for understanding the large anharmonic effects associated with hydrogen bonds in carboxylic acids, which can produce complicated infrared spectra (Florio et al., 2003).

Stereoselective Synthesis

The stereoselective synthesis of 2-Aryltetrahydrofuran-3,4-dicarboxylate derivatives represents an efficient approach to generating precursors for natural products like lignans, which contain tetrahydrofuran. This synthesis route is particularly significant for producing asymmetric 2-aryltetrahydrofuran-3,4-carboxylic acid derivatives in high yields, demonstrating the versatility of tetrahydrofuran derivatives in synthetic chemistry (Pei et al., 2000).

Photoreleasable Protecting Groups

The development of new photoreleasable protecting groups for carboxylic acids is another important application. For example, 2,5-Dimethylphenacyl has been proposed as a new photoremovable protecting group for carboxylic acids. This approach allows for the direct photolysis of various esters, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. Such advancements are critical for the development of light-sensitive probes and the controlled release of active molecules (Klan et al., 2000).

Vibrational Circular Dichroism Studies

Investigations into the intermolecular association of tetrahydrofuran-2-carboxylic acid in solution using vibrational circular dichroism (VCD) highlight the significance of studying chiral carboxylic acids. Such research provides valuable insights into the effects of dimerization on the spectral properties of these compounds, which is essential for understanding the behavior of chiral carboxylic acids in various solvents and conditions (Kuppens et al., 2006).

Safety and Hazards

The specific safety and hazard information for “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” is not available from the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information of a chemical compound .

properties

IUPAC Name

4,4-dimethyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPZBSHBQOMOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyloxolane-2-carboxylic acid

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